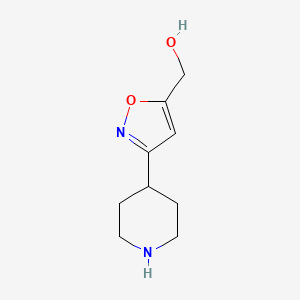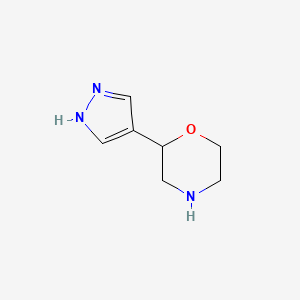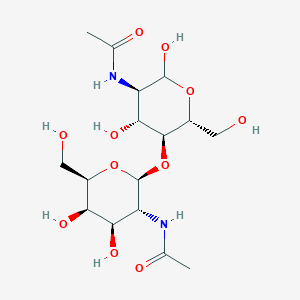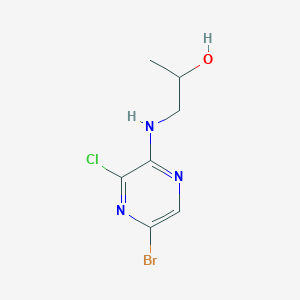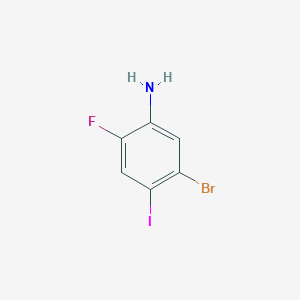
5-Bromo-2-fluoro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes the bromination of 2-fluoroaniline followed by iodination. The reaction conditions often require the use of solvents like acetic acid and catalysts such as copper(I) iodide to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones.
Reduction Products: Corresponding anilines.
Scientific Research Applications
5-Bromo-2-fluoro-4-iodoaniline is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein labeling.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-iodoaniline depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to active sites or interacting with specific amino acid residues. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 4-Bromo-5-fluoro-2-iodoaniline
- 2-Fluoro-4-iodoaniline
- 5-Bromo-2-iodoaniline
Comparison: 5-Bromo-2-fluoro-4-iodoaniline is unique due to the specific arrangement of halogen atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C6H4BrFIN |
|---|---|
Molecular Weight |
315.91 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |
InChI Key |
NMGNLDOPTLKGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



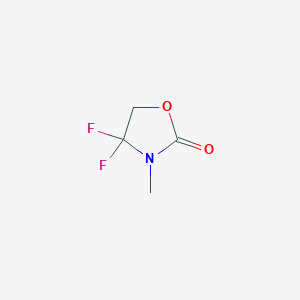
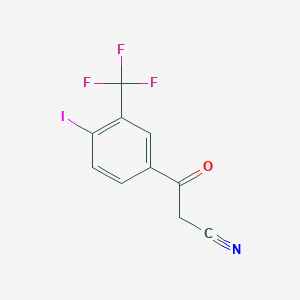
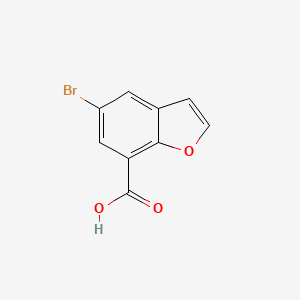

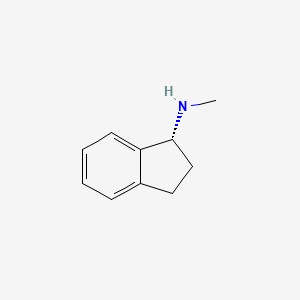
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
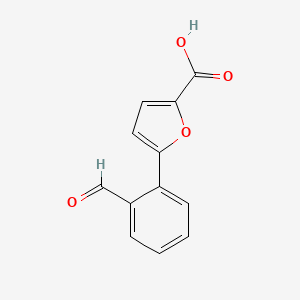
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
